2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring and multiple hydroxyl groups, contributing to its potential biological activities. The presence of the sulfonic acid group enhances its solubility in water and may influence its interaction with biological systems.
The chemical reactivity of this compound is primarily influenced by the functional groups present. The hydroxyl groups can participate in various reactions such as:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and biochemistry.
Research indicates that 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- has notable biological activities. It may exhibit:
These activities make it a candidate for further pharmacological studies and potential therapeutic applications.
The synthesis of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- can be achieved through several methods:
These methods allow for the production of the compound with varying degrees of purity and yield.
The applications of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- span several fields:
Interaction studies have shown that this compound may engage with various biological targets:
Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxypropane-1-sulfonic acid | Sulfonic acid group; fewer hydroxyls | Buffering agent; low toxicity |
D-Psicose | Sugar alcohol; multiple hydroxyls | Potential prebiotic effects |
Quercetin | Flavonoid; multiple hydroxyls | Antioxidant; anti-inflammatory |
What sets 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- apart is its combination of a piperidine structure with multiple hydroxyl groups and a sulfonic acid moiety. This unique combination may enhance its solubility and biological activity compared to similar compounds that lack one or more of these features.
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is characterized by its unique structural features that contribute to its biological activity. The compound belongs to the hydroxypiperidine class and carries a sulfo group at the 2-position (6β position in alternative nomenclature).
Property | Value |
---|---|
CAS Number | 81703-56-2, 114417-84-4 |
Molecular Formula | C₆H₁₃NO₇S |
Molecular Weight | 243.24 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
Alternative Names | 1-deoxynojirimycin-1-sulfonic acid, Nojirimycin bisulfite |
This compound possesses multiple hydroxyl groups, which significantly enhance its hydrophilicity and capacity for hydrogen bond formation. The stereochemistry indicated by the (3R,4S,5R,6R) configuration is crucial for its biological activity, as it determines the spatial arrangement of substituents around the piperidine ring. The sulfonic acid group contributes to its acidic properties and solubility profile.
The piperidine ring of this compound contains hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 6. The sulfonic acid group is attached at position 2, creating a unique molecular architecture that mimics the structure of monosaccharides. The specific stereochemistry (3R,4S,5R,6R) corresponds to the D-gluco configuration, which is essential for its biological recognition and activity.
The compound's water solubility is described as "very soluble," consistent with its highly polar nature resulting from multiple hydroxyl groups and the sulfonic acid moiety.